Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions that could be adapted for the synthesis of Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate. For instance, the synthesis of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involves the reaction of an ethyl ester with ammonium acetate in glacial acetic acid . This suggests that similar conditions could potentially be used to synthesize Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate from appropriate starting materials.
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate has been characterized using various techniques such as FT-IR, UV-Visible, and single-crystal X-ray diffraction . These methods could be employed to determine the molecular structure of Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate, ensuring the correct geometry and confirming the presence of functional groups.
Chemical Reactions Analysis
The chemical reactivity of related compounds provides insights into possible reactions that Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate might undergo. For example, the Lossen rearrangement mediated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is used to synthesize hydroxamic acids from carboxylic acids . This indicates that Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate could potentially participate in similar rearrangement reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate can be inferred from related compounds. For instance, the stability of fluorescent derivatives in acidic and basic solutions suggests that Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate might also exhibit stability across a range of pH values . Additionally, the solubility and reactivity of the compound could be influenced by the presence of the fluorine atom, as seen in the dopamine receptor affinities of fluorinated compounds .
Scientific Research Applications
Application 1: Anticancer Activity
- Summary of the Application : This compound has been synthesized and tested for its potential anticancer activity . It’s a biologically active benzofuran derivative prepared from commercially available starting materials .
- Methods of Application or Experimental Procedures : The compound was synthesized in four steps from 2-bromo-4-methoxy-phenol and para-fluorophenylacetylene . All the intermediates reported in the method were characterized by spectroscopic techniques . The anticancer activity of the compound was tested against the HCT 116 cell line .
- Results or Outcomes : The compound and its methyl derivative were found to have IC50 values of 95.2 μg/mL and 8.5 μg/mL respectively against the HCT 116 cell line .
Application 2: Antiviral Activity
- Summary of the Application : Indole derivatives, which are structurally similar to your compound, have been studied for their antiviral activity .
- Methods of Application or Experimental Procedures : Various indole derivatives were synthesized and tested for their antiviral activity against a broad range of RNA and DNA viruses .
- Results or Outcomes : Certain indole derivatives showed inhibitory activity against the Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Application 3: Anti-inflammatory Activity
- Summary of the Application : Some indole derivatives have been studied for their anti-inflammatory activity .
- Methods of Application or Experimental Procedures : The anti-inflammatory activity of these compounds was tested in vivo .
- Results or Outcomes : Compounds with a SO2Me moiety showed good anti-inflammatory activity in vivo .
Application 4: Preparation of Biologically Active Benzofuran Derivative
- Summary of the Application : A biologically active benzofuran derivative, ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, was prepared from commercially available starting materials .
- Methods of Application or Experimental Procedures : The compound was synthesized in four steps from 2-bromo-4-methoxy-phenol and para-fluorophenylacetylene . All the intermediates reported in the method were characterized by spectroscopic techniques .
- Results or Outcomes : The target molecule and its methyl derivative were tested for their anticancer activity and were found to have IC50 values of 95.2 μg/mL and 8.5 μg/mL respectively against HCT 116 cell line .
Application 5: Triple-Acting PPARα, -γ, and -δ Agonist
Safety And Hazards
The safety information for Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate indicates that it has hazard statements H315-H319-H335 . This means it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . The compound should be handled with care to avoid these hazards.
properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)-2-hydroxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCGHQKCIUHNRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20996956 | |
Record name | Ethyl (4-fluorophenyl)(hydroxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20996956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate | |
CAS RN |
7550-03-0 | |
Record name | Ethyl 4-fluoro-α-hydroxybenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7550-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-fluorophenylglycolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007550030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (4-fluorophenyl)(hydroxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20996956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-fluorophenylglycolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.581 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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